5-(4-Ethoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(4-Ethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of imidazolidinediones, which are known for their diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the imidazolidine ring .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various imidazolidinone and imidazolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(4-Ethoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of tankyrase enzymes, which play a role in the Wnt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: This compound has a hydroxyl group instead of an ethoxy group and exhibits similar biological activities.
5-(4-Methylphenyl)imidazolidine-2,4-dione: This compound has a methyl group and is used in similar applications.
5-(4-Methoxyphenyl)imidazolidine-2,4-dione: This compound has a methoxy group and is also used in various research applications.
Uniqueness
The presence of the ethoxy group in 5-(4-Ethoxyphenyl)imidazolidine-2,4-dione imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can be advantageous in certain applications compared to its analogs .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-8-5-3-7(4-6-8)9-10(14)13-11(15)12-9/h3-6,9H,2H2,1H3,(H2,12,13,14,15) |
InChI Key |
ZURKIBNDQWNNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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